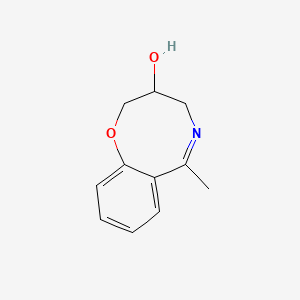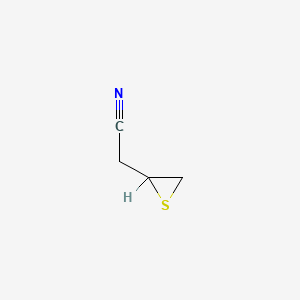
Thiiraneacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiiraneacetonitrile, also known as (cyanomethyl)thiirane, belongs to the class of organic compounds known as epithionitriles. These are organoheterocyclic compounds made up of a carbon atom linked to a thiirane ring and a carbonitrile group. Within the cell, thiiraneacetonitrile is primarily located in the cytoplasm. Outside of the human body, thiiraneacetonitrile can be found in brassicas. This makes thiiraneacetonitrile a potential biomarker for the consumption of this food product.
科学的研究の応用
Chemical Synthesis and Reaction Procedures
Thiiraneacetonitrile's utility in chemical synthesis is demonstrated in the study of reductive amination of aldehydes and ketones using sodium triacetoxyborohydride (Abdel-Magid et al., 1996). This research highlights the broad applicability of this reagent for a variety of substrates, including the presence of reducible functional groups like cyano and nitro groups.
Biomedical and Therapeutic Research
Thiiraneacetonitrile has been implicated in biomedical research. For example, 2-(4-phenoxyphenylsulfonylmethyl)thiirane is a selective inhibitor of gelatinases, showing promise in animal models for cancer metastasis and stroke (Lee et al., 2005). This suggests potential therapeutic applications for thiiraneacetonitrile derivatives in treating serious health conditions.
Environmental Impact and Water Treatment
Thiiraneacetonitrile is also relevant in environmental studies, particularly in water treatment. Research into the formation of trihalomethanes (THMs) and haloacetonitriles (HANs), common disinfection by-products in water treatment, often includes thiiraneacetonitrile-related compounds (Li et al., 2017). Understanding its behavior and transformation in such processes is crucial for ensuring safe and effective water treatment.
特性
CAS番号 |
58130-93-1 |
|---|---|
製品名 |
Thiiraneacetonitrile |
分子式 |
C4H5NS |
分子量 |
99.16 g/mol |
IUPAC名 |
2-(thiiran-2-yl)acetonitrile |
InChI |
InChI=1S/C4H5NS/c5-2-1-4-3-6-4/h4H,1,3H2 |
InChIキー |
BKIZJNMVTRYGSW-UHFFFAOYSA-N |
SMILES |
C1C(S1)CC#N |
正規SMILES |
C1C(S1)CC#N |
その他のCAS番号 |
76786-80-6 58130-93-1 |
同義語 |
3,4-epithiobutanenitrile 3,4-epithiobutanenitrile, (+-)-isomer 3,4-epithiobutanenitrile, (35S(+-))-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



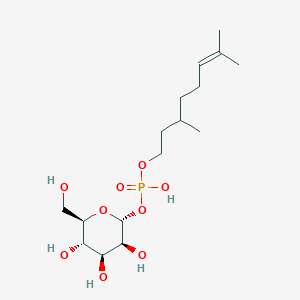
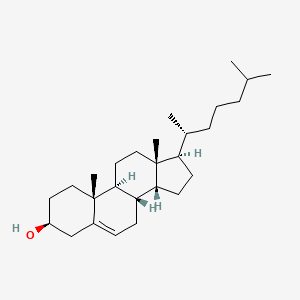
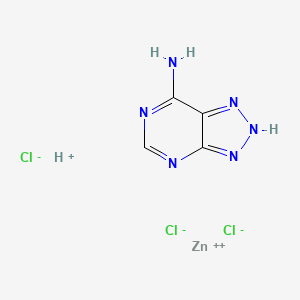
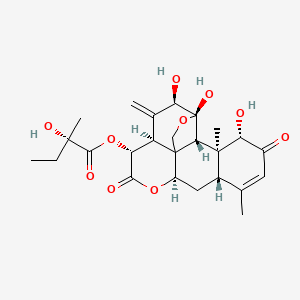
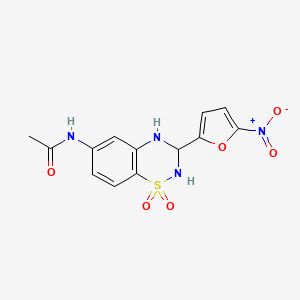
![7,13-Dihydroxy-11-(2-hydroxypropan-2-yl)-1,1,7a,8,13a-pentamethyloctadecahydro-5H-10,12a-epoxycyclopropa[1',8'a]naphtho[2',1':4,5]indeno[2,1-b]oxepin-2-yl pentopyranoside](/img/structure/B1209302.png)
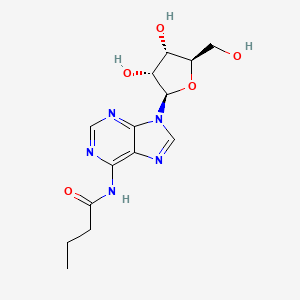
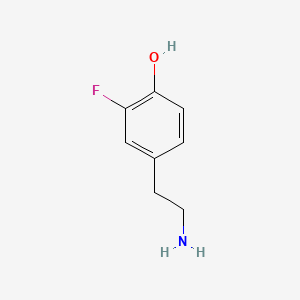
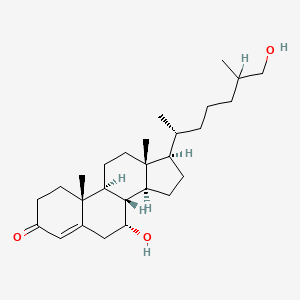
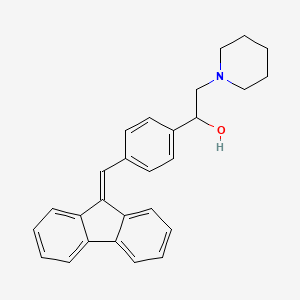
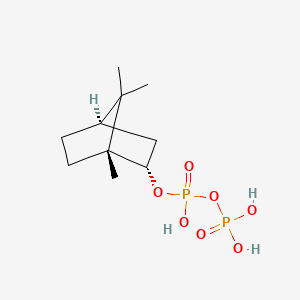
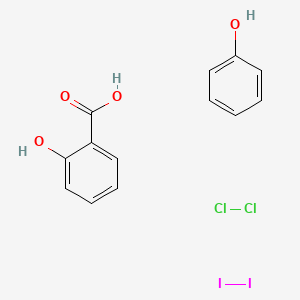
![(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/no-structure.png)
